![molecular formula C10H19NO3 B13584012 tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate CAS No. 1889529-26-3](/img/structure/B13584012.png)
tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation: One method to synthesize tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate can undergo oxidation reactions, where the hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can also undergo reduction reactions, where the carbamate group can be reduced to form amines.
Substitution: Substitution reactions can occur at the carbamate nitrogen or the cyclopropyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamate derivatives.
科学的研究の応用
Chemistry:
- tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of spirocyclopropanated analogues of insecticides like thiacloprid and imidacloprid .
Biology:
- The compound can be used in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of derivatives of this compound in treating various diseases.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The cyclopropyl ring can also interact with various enzymes and receptors, influencing their function.
類似化合物との比較
- tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Uniqueness:
- tert-Butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate is unique due to its specific structural features, including the presence of a hydroxyethyl group and a cyclopropyl ring. These features contribute to its distinct chemical reactivity and potential applications in various fields.
特性
CAS番号 |
1889529-26-3 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC名 |
tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(12)10(5-6-10)11-8(13)14-9(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,13) |
InChIキー |
QAGVGYUXBXZGAW-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CC1)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



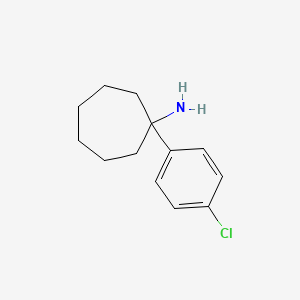
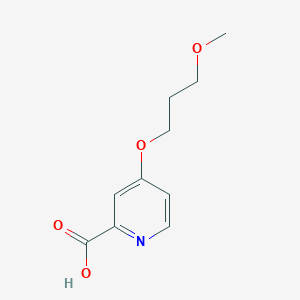
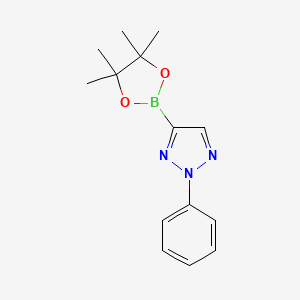
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
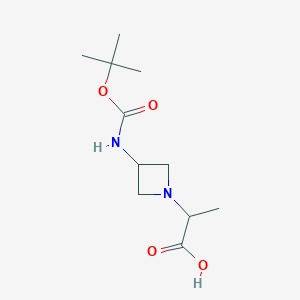
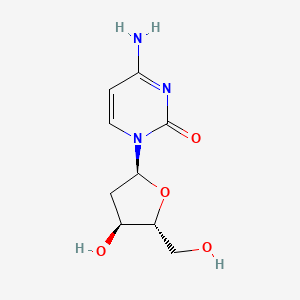
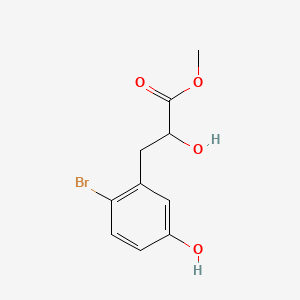
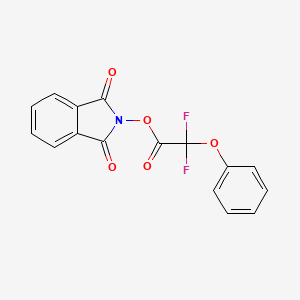
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
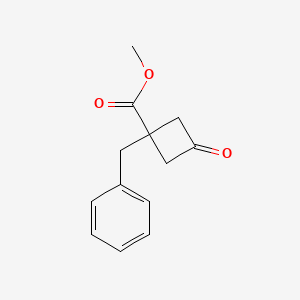
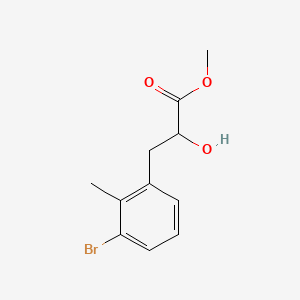
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
